N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
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Overview
Description
Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Amides, on the other hand, are a type of functional group that consist of a carbonyl group (C=O) linked to a nitrogen atom. They are often found in a wide range of applications from polymers to pharmaceuticals.
Molecular Structure Analysis
In thiazoles, the sulfur and nitrogen atoms are part of the aromatic ring, contributing to the compound’s stability . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . In amides, the carbonyl group’s polarity can lead to hydrogen bonding, affecting the compound’s physical properties and reactivity.Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions, including substitutions at the 2-position and electrophilic substitutions at the 5-position . Amides can undergo reactions such as hydrolysis, reduction, and reactions with organolithium reagents.Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Structural Analysis
- N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide and similar compounds have been synthesized and studied for their structural properties. The mass spectral fragmentation patterns of such compounds have been investigated to elucidate their structure, providing valuable insights into their chemical behavior (Mohamed, Unis, & El-Hady, 2006).
Antimicrobial Properties
- A range of derivatives similar to this compound have been synthesized and demonstrated significant antimicrobial activity. This includes efficacy against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Applications
- Compounds structurally related to this compound have been evaluated for their anticancer properties. Some of these compounds have shown promising results against various cancer cell lines, indicating potential for the development of new anticancer therapies (Ravinaik et al., 2021).
Antifungal and Anti-inflammatory Activity
- Similar compounds have been synthesized and tested for antifungal activity, providing a basis for the development of new antifungal drugs. Additionally, their anti-inflammatory properties have been investigated, suggesting potential applications in treating inflammatory conditions (Narayana et al., 2004).
Crystallographic Studies
- Detailed crystallographic studies of compounds structurally related to this compound have been conducted, which contribute to the understanding of their molecular structure and potential interactions (Kumar et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets due to their planar structure and the ability of the thiazole ring to participate in π-π stacking interactions . These interactions can lead to changes in the activity of the target proteins, thereby modulating their function.
Biochemical Pathways
Given the broad range of activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Based on the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular level .
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . They have been found to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(19-11-15-7-4-10-24-15)9-8-14-12-25-18(20-14)21-17(23)13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDYXTGRGBLMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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